molecular formula C7H11NO2S B1442428 [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol CAS No. 874279-09-1

[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol

Cat. No.: B1442428
CAS No.: 874279-09-1
M. Wt: 173.24 g/mol
InChI Key: SWTAMBZLSFUSTG-UHFFFAOYSA-N
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Description

[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxymethyl group and a hydroxymethyl group attached to the thiazole ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol typically involves the reaction of 4-methylthiazole with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid

    Solvent: Methanol

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]aldehyde or [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]carboxylic acid.

    Reduction: Formation of [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methane.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

  • [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methane
  • [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]aldehyde
  • [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]carboxylic acid

Comparison:

  • [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol is unique due to the presence of both methoxymethyl and hydroxymethyl groups, which provide distinct reactivity and versatility in chemical reactions.
  • [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methane lacks the hydroxymethyl group, making it less reactive in certain oxidation and substitution reactions.
  • [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]aldehyde and [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]carboxylic acid have different functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-5-6(3-9)11-7(8-5)4-10-2/h9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTAMBZLSFUSTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)COC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol
Reactant of Route 2
[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol
Reactant of Route 3
[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol
Reactant of Route 4
[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol
Reactant of Route 5
[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol
Reactant of Route 6
[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol

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